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Compound of Interest |

3-Fluoro-4-
Compound Name:

[(trimethylsilyl)ethynyl]aniline
CAS No.: 2146146-58-7

Cat. No.: B6301111

Get Quote

In the landscape of modern medicinal chemistry, the rational design of small-molecule

therapeutics hinges on the availability of versatile and strategically functionalized building
blocks. 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline emerges as a preeminent example of such
a synthon, valued for its unique constellation of chemical features. This guide, intended for
researchers, medicinal chemists, and drug development professionals, provides a
comprehensive technical overview of this compound.

The molecule's structure is deceptively simple, yet each component serves a critical purpose.
The aniline moiety provides a key nucleophilic handle and a vector for hydrogen bonding, often
crucial for anchoring a drug molecule into the hinge region of a kinase's ATP-binding pocket.
The fluorine atom, a bioisostere of hydrogen, profoundly influences the molecule's electronic
properties, pKa, metabolic stability, and binding affinity through favorable orthogonal
interactions. Finally, the trimethylsilyl (TMS)-protected ethynyl group is a stable, latent source of
a terminal alkyne—a functional group of immense utility in forming rigid, linear connections
central to the scaffolds of many advanced kinase inhibitors.
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This document will delve into the synthesis, characterization, and core applications of 3-
Fluoro-4-[(trimethylsilyl)ethynyl]aniline, providing not just protocols but the scientific
rationale behind them, thereby equipping researchers with the knowledge to effectively
leverage this powerful intermediate in the discovery of next-generation targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its successful
application. The data for 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline is summarized below.

Property Value Source(s)

CAS Number 886363-24-0 Internal Database
Molecular Formula C11H14FNSI Internal Database
Molecular Weight 207.32 g/mol Internal Database

Typically a light brown to )
Appearance ] ) Supplier Data
yellow solid or oil

>98% (typically by GC or

Purit Supplier Data
Y HPLC) PP
N Store at 2-8°C under an inert
Storage Conditions [1]
atmosphere

Spectroscopic Data: Characterization relies on standard analytical techniques. Below are the
expected peak assignments based on the compound's structure and data from analogous
molecules.[2][3][4]
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Technique Expected Data

5 ~7.2-7.4 (m, 2H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H),
1H NMR (CDCls, 400 MHz) ~3.8 (br s, 2H, -NHz), 0.25 (s, 9H, -Si(CH3)3)
ppm.

8 ~150 (d, J=245 Hz, C-F), ~145 (C-NH2), ~125-
13C NMR (CDCls, 100 MHz) 130 (Ar-C), ~115-120 (Ar-C), ~104 (C=C-Si),
~98 (C=C-Ar), 0.0 (Si-CHs) ppm.

19F NMR (CDCls, 376 MH2) A single resonance is expected in the typical
3, z
range for an aryl fluoride.

v ~3400-3300 (N-H stretch), ~2150 (C=C
IR Spectroscopy (KBr, cm™1) stretch, silyl-alkyne), ~1600 (aromatic C=C),
~1250 (Si-C stretch), ~840 (Si-C bend).

Synthesis: The Sonogashira Cross-Coupling
Reaction

The most efficient and widely adopted method for synthesizing 3-Fluoro-4-
[(trimethylsilyl)ethynyl]aniline is the Sonogashira cross-coupling reaction.[5] This powerful
carbon-carbon bond-forming reaction couples a terminal alkyne (ethynyltrimethylsilane) with an
aryl halide (typically 3-fluoro-4-iodoaniline or 3-fluoro-4-bromoaniline).[5][6]

The use of a trimethylsilyl protecting group on the acetylene is a critical experimental choice. It
prevents the undesired homocoupling of the alkyne (Glaser coupling), which can be a
significant side reaction under the oxidative conditions of the coupling, thereby improving the
yield and purity of the desired product.[7]

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle
and a copper cycle. Although the exact mechanism is complex and subject to ongoing study,
the consensus pathway is illustrated below.[6][8][9]

e Palladium Cycle:
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o Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X),
forming a Pd(Il)-aryl complex.

o Transmetalation: The copper(l) acetylide, generated in the copper cycle, transfers the
acetylide group to the Pd(Il) complex.

o Reductive Elimination: The aryl and acetylide ligands on the palladium complex couple
and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

o Copper Cycle:

o Coordination & Deprotonation: Copper(l) coordinates with the terminal alkyne. In the
presence of an amine base (e.g., triethylamine), the acidic alkyne proton is removed,
forming a copper(l) acetylide intermediate. This species is then ready for the
transmetalation step.
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Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis Workflow
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The following protocol is a representative procedure adapted from established methods.[2]

1. Charge reactor with:
- 3-Fluoro-4-iodoaniline
- Pd(PPhs)a (catalyst)
- Cul (co-catalyst)
- Solvent (e.g., Triethylamine/DMF)

2. Degas the Mixture
(e.g., N2 purge or freeze-pump-thaw)

3. Add Ethynyltrimethylsilane (TMSA)
(slowly, at room temperature)

4. Heat Reaction Mixture
(e.g., 40-60°C)
Monitor by TLC/GC-MS

5. Aqueous Workup
- Dilute with solvent (e.g., EtOAc)
- Wash with water/brine

i

6. Purification
- Dry organic layer (e.g., Na2S0Oa4)

- Concentrate in vacuo
Column Chromatography (Silica Gel)

—

Click to download full resolution via product page
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Caption: General experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology:

o Reactor Setup: To a dry round-bottom flask or reactor vessel equipped with a magnetic
stirrer and reflux condenser, add 3-fluoro-4-iodoaniline (1.0 eq),
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.02-0.05 eq), and copper(l) iodide
(Cul, 0.04-0.10 eq).

» Solvent Addition & Inerting: Add anhydrous triethylamine (EtsN) or a mixture of EtsN and
another solvent like dimethylformamide (DMF). The system must be thoroughly
deoxygenated by bubbling nitrogen or argon through the solution for 15-30 minutes. Catalyst
deactivation by oxygen is a common cause of reaction failure.

o Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 1.2-1.5 eq) dropwise to the stirred
solution at ambient temperature.

o Reaction: Heat the mixture to a temperature between 40-60°C. The reaction progress should
be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

o Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
Filter the mixture through a pad of celite to remove catalyst residues and the amine salt by-
product. Wash the organic layer sequentially with water and brine.

 Purification: Dry the organic phase over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The resulting crude product is then purified by flash
column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-
Fluoro-4-[(trimethylsilyl)ethynyl]aniline as a pure compound.

Core Application: A Scaffold for Kinase Inhibitors

The true value of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline lies in its role as a precursor to 3-
fluoro-4-ethynylaniline. The TMS group is readily cleaved under mild basic conditions (e.g.,
K2COs in methanol) or with a fluoride source, unveiling the terminal alkyne. This functionality is
a cornerstone in the design of numerous kinase inhibitors, which are a critical class of targeted
cancer therapies.[10]
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Protein kinases are enzymes that regulate a vast array of cellular processes, including growth,
proliferation, and survival.[11] Dysregulation of kinase signaling is a hallmark of many cancers,
making them prime therapeutic targets.[11] Kinase inhibitors typically function by competing
with ATP for binding in a pocket on the enzyme, thereby blocking its signaling function.

Case Study: Designing Inhibitors for the EGFR/HER2
Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor
Receptor 2 (HER?2) are receptor tyrosine kinases whose overactivity drives several cancers,
including non-small cell lung, breast, and colorectal cancers.[10][11] The drug Lapatinib, for
instance, is a dual EGFR/HERZ2 inhibitor. While Lapatinib itself is constructed from a different
aniline, its mechanism and structure provide a blueprint for understanding why the 3-fluoro-4-
ethynylaniline scaffold is so valuable.

The general strategy involves using the aniline nitrogen to form a key hydrogen bond with the
"hinge region" of the kinase domain. The ethynyl group provides a rigid linker to connect to
another part of the scaffold that occupies a different pocket in the ATP-binding site.
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Caption: Simplified EGFR/HER2 signaling pathway and the mechanism of action for a kinase
inhibitor.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-Fluoro-4-
[(trimethylsilyl)ethynyl]aniline is imperative. The toxicological properties have not been fully
investigated, and caution is advised.[12]

« Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves. Avoid breathing vapors or dust. Wash hands thoroughly after
handling.[13]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-
term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is
recommended. Keep away from heat, sparks, and open flames.[1]

« Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
[12]

o First Aid:
o Skin Contact: Wash off immediately with soap and plenty of water.

o Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15
minutes.

o Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of
significant exposure or if symptoms develop.[13]

Conclusion

3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline is more than just an intermediate; it is a testament
to the power of rational molecular design. By combining the metabolic stability and unique
electronic properties of a fluorine substituent with the versatile, protected alkyne handle on an
aniline scaffold, it provides chemists with a robust platform for constructing complex and highly
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specific therapeutic agents. Its synthesis via the Sonogashira coupling is a reliable and

scalable method, and its application in the development of kinase inhibitors highlights its

strategic importance in the ongoing fight against diseases like cancer. As targeted therapies

continue to evolve, the demand for such well-designed, multifunctional building blocks will

undoubtedly grow, cementing the role of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline in the

drug discovery arsenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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